Cas no 1805375-48-7 (3-Chloro-2-(difluoromethyl)-6-nitropyridine-5-carbonyl chloride)
3-Chloro-2-(difluoromethyl)-6-nitropyridine-5-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 3-Chloro-2-(difluoromethyl)-6-nitropyridine-5-carbonyl chloride
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- Inchi: 1S/C7H2Cl2F2N2O3/c8-3-1-2(5(9)14)7(13(15)16)12-4(3)6(10)11/h1,6H
- InChI Key: FSFYMAFUAVUDNJ-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(=O)Cl)=C([N+](=O)[O-])N=C1C(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 300
- XLogP3: 2.8
- Topological Polar Surface Area: 75.8
3-Chloro-2-(difluoromethyl)-6-nitropyridine-5-carbonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029045350-1g |
3-Chloro-2-(difluoromethyl)-6-nitropyridine-5-carbonyl chloride |
1805375-48-7 | 97% | 1g |
$1,534.70 | 2022-04-01 |
3-Chloro-2-(difluoromethyl)-6-nitropyridine-5-carbonyl chloride Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3-Chloro-2-(difluoromethyl)-6-nitropyridine-5-carbonyl chloride
Introduction to 3-Chloro-2-(difluoromethyl)-6-nitropyridine-5-carbonyl chloride (CAS No. 1805375-48-7) and Its Applications in Modern Chemical Biology
3-Chloro-2-(difluoromethyl)-6-nitropyridine-5-carbonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1805375-48-7, is a highly versatile intermediate in the realm of pharmaceutical and agrochemical synthesis. This compound, characterized by its unique structural features—including a chloro substituent, a difluoromethyl group, and a nitro group on a pyridine core—has garnered significant attention due to its utility in constructing complex molecular architectures. The presence of the carbonyl chloride functionality further enhances its reactivity, making it a valuable tool for medicinal chemists and synthetic organic chemists alike.
The significance of this compound lies in its role as a building block for the development of novel bioactive molecules. In recent years, there has been a surge in research focused on identifying and optimizing small-molecule inhibitors targeting various biological pathways. The structural motifs present in 3-Chloro-2-(difluoromethyl)-6-nitropyridine-5-carbonyl chloride align well with many pharmacophores found in contemporary drug candidates. For instance, the nitro group can serve as an electron-withdrawing moiety, influencing both the electronic properties and metabolic stability of the resulting molecules.
One of the most compelling aspects of this compound is its adaptability in synthetic transformations. The carbonyl chloride moiety, though reactive and often requiring careful handling, enables facile coupling reactions with nucleophiles such as amines and alcohols. This property has been leveraged in the synthesis of amides and esters, which are ubiquitous in drug design. Furthermore, the difluoromethyl group—a feature known for enhancing metabolic stability and binding affinity—makes this intermediate particularly attractive for developing next-generation therapeutics.
Recent advancements in computational chemistry have further highlighted the potential of 3-Chloro-2-(difluoromethyl)-6-nitropyridine-5-carbonyl chloride. Molecular modeling studies suggest that derivatives of this compound may exhibit favorable interactions with biological targets such as kinases and transcription factors. These insights have prompted investigations into its application in designing selective inhibitors for therapeutic intervention. For example, modifications at the chloro-substituted position can fine-tune electronic properties, thereby modulating binding kinetics and specificity.
The agrochemical sector has also recognized the utility of this intermediate. Pyridine-based compounds are widely employed in crop protection agents due to their efficacy and environmental compatibility. The structural features of 3-Chloro-2-(difluoromethyl)-6-nitropyridine-5-carbonyl chloride, particularly the nitro and difluoromethyl groups, contribute to enhanced pesticidal activity by influencing target site interactions. Ongoing research aims to explore novel agrochemical formulations incorporating derivatives of this compound to address emerging challenges in pest resistance.
In conclusion, 3-Chloro-2-(difluoromethyl)-6-nitropyridine-5-carbonyl chloride (CAS No. 1805375-48-7) represents a cornerstone intermediate in modern chemical biology. Its unique structural attributes enable diverse synthetic applications, making it indispensable for drug discovery and agrochemical development. As research continues to uncover new methodologies for utilizing this compound, its importance is expected to grow further, driving innovation across multiple scientific disciplines.
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